S-adenosylhomocysteine

Vue d'ensemble

Description

S-Adénosyl-L-Homocystéine: est un composé naturel qui joue un rôle crucial dans le métabolisme de la méthionine et de l'homocystéine. Il est formé par la déméthylation de la S-Adénosyl-L-Méthionine, un processus essentiel à la régulation des réactions de méthylation dans l'organisme. Ce composé est impliqué dans divers processus biologiques, notamment la régulation de l'expression génique et le maintien de la fonction cellulaire.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La S-Adénosyl-L-Homocystéine peut être synthétisée par plusieurs voies chimiques. Une méthode courante consiste en la conversion enzymatique de la S-Adénosyl-L-Méthionine à l'aide de l'adénosylhomocystéinase. Cette enzyme catalyse l'hydrolyse de la S-Adénosyl-L-Méthionine pour produire de la S-Adénosyl-L-Homocystéine et de l'adénosine .

Méthodes de production industrielle

Dans les environnements industriels, la production de S-Adénosyl-L-Homocystéine implique souvent des processus de fermentation microbienne. Des souches spécifiques de bactéries ou de levures sont génétiquement modifiées pour surproduire les enzymes nécessaires, facilitant ainsi la synthèse à grande échelle du composé. Le bouillon de fermentation est ensuite traité pour isoler et purifier la S-Adénosyl-L-Homocystéine.

Analyse Des Réactions Chimiques

Types de réactions

La S-Adénosyl-L-Homocystéine subit diverses réactions chimiques, notamment :

Hydrolyse : Catalysée par l'adénosylhomocystéinase, conduisant à la formation d'homocystéine et d'adénosine.

Oxydation : Peut être oxydée pour former du sulfoxyde de S-Adénosyl-L-Homocystéine.

Méthylation : Agit comme un inhibiteur de produit dans les réactions de méthylation impliquant la S-Adénosyl-L-Méthionine.

Réactifs et conditions courantes

Adénosylhomocystéinase : Utilisée pour les réactions d'hydrolyse.

Agents oxydants : Comme le peroxyde d'hydrogène pour les réactions d'oxydation.

Méthyltransférases : Enzymes qui facilitent les réactions de méthylation.

Principaux produits formés

Homocystéine : Un intermédiaire clé dans le métabolisme de la méthionine.

Adénosine : Un nucléoside impliqué dans divers processus biochimiques.

Sulfoxyde de S-Adénosyl-L-Homocystéine : Formé par oxydation.

Applications de la recherche scientifique

Chimie

En chimie, la S-Adénosyl-L-Homocystéine est utilisée comme standard dans les techniques analytiques pour étudier les réactions de méthylation. Elle sert de composé de référence en chromatographie et en spectrométrie de masse.

Biologie

Biologiquement, la S-Adénosyl-L-Homocystéine est cruciale pour comprendre la régulation de l'expression génique. Elle agit comme un inhibiteur des ADN méthyltransférases, des enzymes qui ajoutent des groupes méthyles à l'ADN, influençant ainsi l'activité des gènes .

Médecine

En médecine, des niveaux élevés de S-Adénosyl-L-Homocystéine sont associés à diverses maladies, notamment les troubles cardiovasculaires et les maladies neurodégénératives. Elle est étudiée comme un biomarqueur potentiel de ces affections et comme une cible pour les interventions thérapeutiques.

Industrie

Dans l'industrie, la S-Adénosyl-L-Homocystéine est utilisée dans la production de produits pharmaceutiques et comme outil de recherche dans le développement de nouveaux médicaments. Son rôle dans les réactions de méthylation la rend précieuse pour l'étude des modifications épigénétiques.

Mécanisme d'action

La S-Adénosyl-L-Homocystéine exerce ses effets principalement en inhibant les méthyltransférases. En se liant au site actif de ces enzymes, elle empêche le transfert de groupes méthyles de la S-Adénosyl-L-Méthionine aux molécules cibles. Cette inhibition affecte divers processus cellulaires, notamment l'expression génique, la fonction des protéines et le métabolisme des lipides .

Applications De Recherche Scientifique

Biochemical Role and Mechanism

S-adenosylhomocysteine is produced from S-adenosylmethionine (SAM) after the transfer of a methyl group. It serves as a crucial intermediate in the methionine cycle and is involved in the regulation of methylation reactions, which are vital for DNA and RNA synthesis, protein function, and cellular signaling pathways. The hydrolysis of SAH by this compound hydrolase leads to the formation of homocysteine and adenosine, influencing various metabolic pathways .

Neurological Disorders

Recent studies have highlighted the role of SAH in neurodegenerative diseases such as Alzheimer's disease. Elevated levels of SAH have been associated with increased amyloid-beta production, suggesting that it may contribute to the pathogenesis of Alzheimer's disease through its effects on DNA methylation and gene expression regulation .

Case Study: Alzheimer's Disease

- Findings: Decreased levels of SAH were observed in cerebrospinal fluid samples from Alzheimer's patients compared to healthy controls, indicating its potential as a biomarker for disease progression .

Cardiovascular Health

SAH is implicated in cardiovascular diseases due to its association with hyperhomocysteinemia. Elevated levels of SAH can inhibit methyltransferases, leading to DNA hypomethylation and subsequent vascular pathology .

Case Study: Cardiovascular Risk

- Findings: A study demonstrated that patients with elevated SAH levels exhibited increased risk factors for cardiovascular diseases, including arterial stiffness and endothelial dysfunction .

Anticonvulsant Properties

Emerging research indicates that SAH may possess anticonvulsant properties. It has been shown to modulate sleep patterns and reduce seizure activity in animal models, suggesting potential applications in treating epilepsy .

Sedative Effects

SAH has also been recognized for its sedative effects. Research indicates that it can improve sleep quality by modulating neurotransmitter systems involved in sleep regulation .

Industrial Applications

The enzymatic production of SAH using microbial this compound hydrolase has been explored for industrial applications. Thermostable enzymes from Thermotoga maritima have been utilized to enhance the efficiency of SAH biosynthesis at high temperatures, which could lead to cost-effective production methods for pharmaceutical applications .

| Application Area | Findings |

|---|---|

| Neurological Disorders | Elevated SAH linked to increased amyloid-beta production; potential biomarker for Alzheimer's disease |

| Cardiovascular Health | High SAH levels associated with cardiovascular risk factors; impacts on DNA methylation |

| Anticonvulsant Properties | Modulates seizure activity; potential treatment for epilepsy |

| Sedative Effects | Improves sleep quality; affects neurotransmitter systems |

| Industrial Production | Efficient enzymatic production using thermostable enzymes from Thermotoga maritima |

Mécanisme D'action

S-Adenosyl-L-Homocysteine exerts its effects primarily by inhibiting methyltransferases. By binding to the active site of these enzymes, it prevents the transfer of methyl groups from S-Adenosyl-L-Methionine to target molecules. This inhibition affects various cellular processes, including gene expression, protein function, and lipid metabolism .

Comparaison Avec Des Composés Similaires

Composés similaires

S-Adénosyl-L-Méthionine : Le précurseur de la S-Adénosyl-L-Homocystéine, impliqué dans les réactions de méthylation.

Homocystéine : Un produit de l'hydrolyse de la S-Adénosyl-L-Homocystéine, impliqué dans le métabolisme de la méthionine.

Adénosine : Un autre produit de l'hydrolyse, un nucléoside ayant divers rôles biologiques.

Unicité

La S-Adénosyl-L-Homocystéine est unique dans son double rôle de produit et d'inhibiteur des réactions de méthylation. Sa capacité à réguler l'activité des méthyltransférases la distingue des autres composés apparentés. Cette fonction de régulation est essentielle au maintien de l'homéostasie cellulaire et à la prévention des schémas de méthylation aberrants qui peuvent conduire à des maladies .

Activité Biologique

S-adenosylhomocysteine (AdoHcy) is a significant metabolite in cellular methylation processes, formed as a byproduct of S-adenosylmethionine (AdoMet) after it donates a methyl group. The biological activity of AdoHcy is primarily linked to its role as an inhibitor of methyltransferases, impacting various physiological and pathological processes, including gene expression, cellular differentiation, and disease progression.

AdoHcy exerts its biological effects primarily through the inhibition of this compound hydrolase (SAHH), the enzyme responsible for its hydrolysis into adenosine and homocysteine. This inhibition leads to an accumulation of AdoHcy, which subsequently affects the methylation status of various substrates, including DNA, RNA, and proteins. The following table summarizes the key pathways influenced by AdoHcy:

| Pathway | Effect of AdoHcy |

|---|---|

| Methylation Reactions | Inhibition of methyltransferases |

| Gene Expression | Activation or repression of transcription factors |

| Cellular Differentiation | Induction of differentiation in various cell types |

| Antiviral Activity | Some nucleoside inhibitors show antiviral effects |

Case Studies and Research Findings

- Cancer Research :

-

Neurodegenerative Diseases :

- Elevated levels of AdoHcy have been associated with Alzheimer's disease (AD), where alterations in DNA methylation patterns were observed. Notably, hypomethylation in the entorhinal cortex was significantly higher in AD patients compared to non-demented controls . This suggests that AdoHcy may play a critical role in the epigenetic modifications seen in neurodegeneration.

- Sepsis and Organ Dysfunction :

Implications for Therapeutic Strategies

Given its role as a potent inhibitor of methyltransferases, targeting AdoHcy metabolism presents a novel approach for therapeutic interventions in various diseases:

- Cancer Therapy : Inhibitors of SAHH could enhance the accumulation of AdoHcy, potentially reversing aberrant methylation patterns observed in tumors.

- Neurodegenerative Disease Management : Modulating AdoHcy levels may provide a means to restore normal methylation processes disrupted in conditions like Alzheimer's disease.

- Critical Care Monitoring : Utilizing AdoHcy as a biomarker could improve prognostic assessments in critically ill patients.

Propriétés

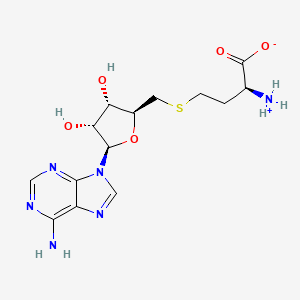

IUPAC Name |

(2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N6O5S/c15-6(14(23)24)1-2-26-3-7-9(21)10(22)13(25-7)20-5-19-8-11(16)17-4-18-12(8)20/h4-7,9-10,13,21-22H,1-3,15H2,(H,23,24)(H2,16,17,18)/t6-,7+,9+,10+,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJUKTBDSGOFHSH-WFMPWKQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSCCC(C(=O)O)N)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CSCC[C@@H](C(=O)O)N)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N6O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30895860 | |

| Record name | S-Adenosylhomocysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30895860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | S-Adenosylhomocysteine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000939 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

979-92-0, 75899-14-8 | |

| Record name | Adenosylhomocysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=979-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Adenosylhomocysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000979920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formycinylhomocysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075899148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-adenosyl-L-homocysteine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01752 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | S-Adenosylhomocysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30895860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-5'-(S)-(3-amino-3-carboxypropyl)-5'-thioadenosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.328 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | S-ADENOSYL-L-HOMOCYSTEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8K31Q2S66S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | S-Adenosylhomocysteine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000939 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

209 - 211 °C | |

| Record name | S-Adenosylhomocysteine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000939 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.